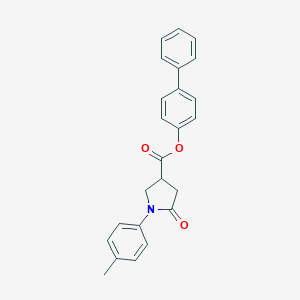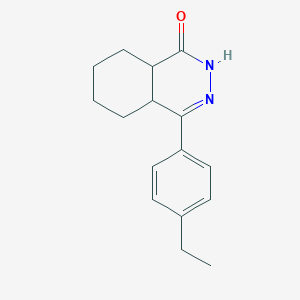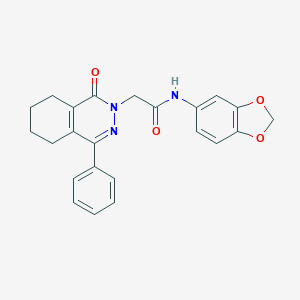
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate, also known as MBOPC, is a synthetic compound that has gained significant attention in the field of scientific research. MBOPC is a pyrrolidinecarboxylate derivative that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, research has shown that this compound may exert its therapeutic effects through various pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. This compound has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the inhibition of cyclin-dependent kinases. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function through the inhibition of acetylcholinesterase and the modulation of N-methyl-D-aspartate receptors. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function through the inhibition of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and the need for further optimization of reaction conditions to improve yield and purity.
Orientations Futures
There are several future directions for the research and development of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. One direction is to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of this compound to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-methoxyphenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the final product have been optimized through various reaction conditions.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-18-9-5-8-16(10-18)19(23)14-27-21(25)17-11-20(24)22(13-17)12-15-6-3-2-4-7-15/h2-10,17H,11-14H2,1H3 |
Clé InChI |
YVFLUNSIPOUOJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
